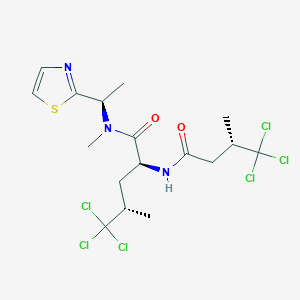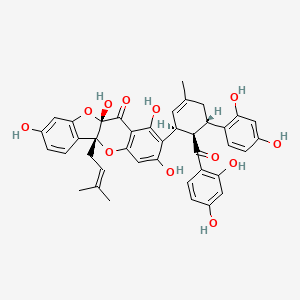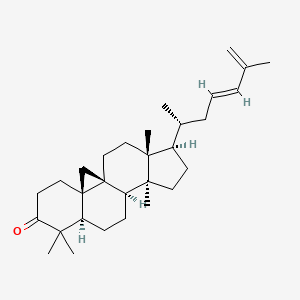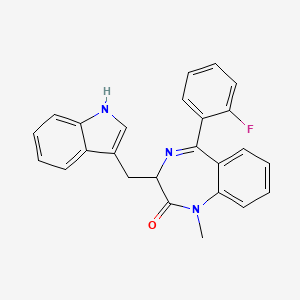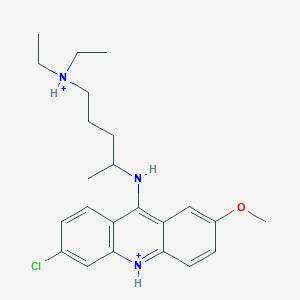
Acrichine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An acridine derivative formerly widely used as an antimalarial but superseded by chloroquine in recent years. It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions. It is used in cell biological experiments as an inhibitor of phospholipase A2.
Aplicaciones Científicas De Investigación
Anticancer Properties
Acrichine, known for its chemotherapeutic applications, has been a focus of scientific research due to its ability to intercalate into DNA and inhibit enzymes like topoisomerase and telomerase. Studies have explored various acridine derivatives, including acrichine, for their potential in cancer treatment. These research efforts have contributed to the development of anticancer agents based on acridine and its derivatives, with in vivo and in vitro studies supporting their effectiveness against cancer cells (Galdino-Pitta et al., 2013). Similarly, Denny (2002) emphasizes the long history of acridine derivatives as bioactives, particularly highlighting their emerging role in anticancer drug development due to their DNA intercalating capacity (Denny, 2002).
Analytical Chemistry Applications
Acrichine has also found applications in analytical chemistry. Grigoryan et al. (1997) investigated the fluorometric reaction of acrichine with hexachloroantimonic acid, demonstrating its potential for the extraction-fluorometry determination of nanogram amounts of antimony(v) (Grigoryan et al., 1997).
Impact on Bioavailability of Drugs
In the context of enhancing drug bioavailability, experiments have evaluated the role of acrids (such as acrichine) in Ayurvedic medicine. These studies suggest that acrids like acrichine can increase the bioavailability of certain drugs by promoting rapid absorption or protecting the drug from metabolism in the liver (Atal et al., 1981).
Antimicrobial and Antiphage Activities
Research on acrichine's antimicrobial and antiphage activities has been conducted, particularly in the context of staphylococcus phages. Studies by Shraer and Ratgauz (1975) demonstrated the nonspecific influence of acrichine on the lytic cycle of staphylococcus phages, indicating its potential utility in investigating transduction phenomena (Shraer & Ratgauz, 1975).
Propiedades
Nombre del producto |
Acrichine |
|---|---|
Fórmula molecular |
C23H32ClN3O+2 |
Peso molecular |
402 g/mol |
Nombre IUPAC |
4-[(6-chloro-2-methoxyacridin-10-ium-9-yl)amino]pentyl-diethylazanium |
InChI |
InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/p+2 |
Clave InChI |
GPKJTRJOBQGKQK-UHFFFAOYSA-P |
SMILES canónico |
CC[NH+](CC)CCCC(C)NC1=C2C=C(C=CC2=[NH+]C3=C1C=CC(=C3)Cl)OC |
Sinónimos |
Acrichine Atabrine Atebrin Dihydrochloride, Quinacrine Dimesylate, Quinacrine Hydrochloride, Quinacrine Mepacrine Monoacetate, Quinacrine Monohydrochloride, Quinacrine Monomesylate, Quinacrine Quinacrine Quinacrine Dihydrochloride Quinacrine Dihydrochloride, Dihydrate Quinacrine Dihyrochloride, (R)-Isomer Quinacrine Dihyrochloride, (S)-Isomer Quinacrine Dimesylate Quinacrine Hydrochloride Quinacrine Monoacetate Quinacrine Monohydrochloride Quinacrine Monomesylate Quinacrine, (+-)-Isomer Quinacrine, (R)-Isomer Quinacrine, (S)-Isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




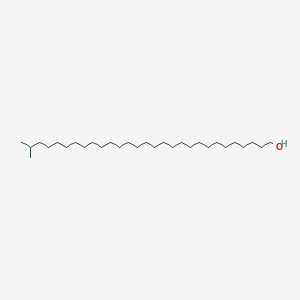
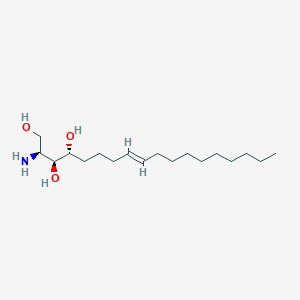
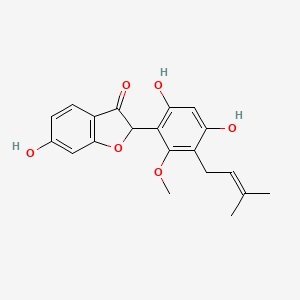
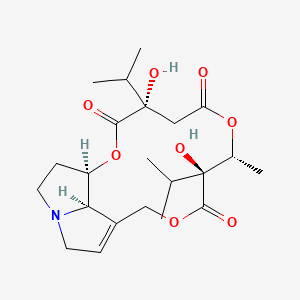
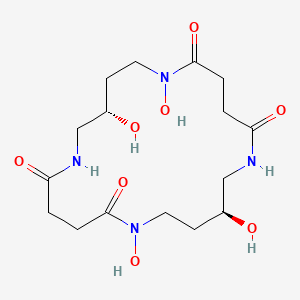
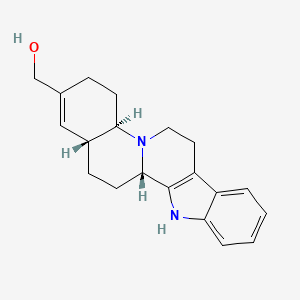
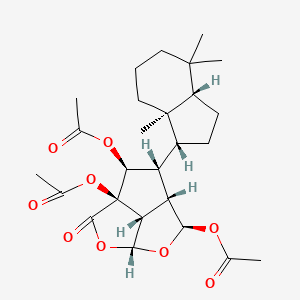
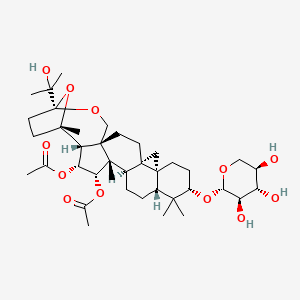
![[1-(3,3-Dimethyloxiran-2-yl)-3-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)butyl] acetate](/img/structure/B1254824.png)
